(4-(Morpholinosulfonyl)phenyl)methanol
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Overview
Description
(4-(Morpholinosulfonyl)phenyl)methanol is a chemical compound with a molecular weight of 257.30 g/mol. It is an ether derivative that contains a morpholine ring and a sulfonyl group attached to a phenyl ring, which is further connected to a methanol group. This compound is known for its high purity and versatility in various laboratory applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Morpholinosulfonyl)phenyl)methanol typically involves the reaction of 4-(chloromethyl)phenyl sulfone with morpholine under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, and a base like potassium carbonate is used to facilitate the reaction. The product is then purified through recrystallization or column chromatography to obtain high purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-(Morpholinosulfonyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as bromine or nitric acid for halogenation and nitration reactions, respectively.
Major Products
Oxidation: 4-(Morpholinosulfonyl)benzaldehyde or 4-(Morpholinosulfonyl)benzoic acid.
Reduction: 4-(Morpholinosulfonyl)phenyl sulfide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(4-(Morpholinosulfonyl)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-(Morpholinosulfonyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with biological macromolecules, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-(Morpholine-4-carbonyl)phenyl)boronic acid pinacol ester
- (4-(Morpholinomethyl)phenylboronic acid pinacol ester
- (3-(Morpholine-4-carbonyl)phenyl)boronic acid pinacol ester
Uniqueness
(4-(Morpholinosulfonyl)phenyl)methanol is unique due to its combination of a morpholine ring and a sulfonyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15NO4S |
---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)methanol |
InChI |
InChI=1S/C11H15NO4S/c13-9-10-1-3-11(4-2-10)17(14,15)12-5-7-16-8-6-12/h1-4,13H,5-9H2 |
InChI Key |
VSCIAUWQSLVOOL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CO |
Origin of Product |
United States |
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